molecular formula C43H50N10O11 B12530570 L-Seryl-L-tryptophyl-L-serylglycyl-L-histidyl-L-phenylalanyl-L-tyrosine CAS No. 652143-19-6

L-Seryl-L-tryptophyl-L-serylglycyl-L-histidyl-L-phenylalanyl-L-tyrosine

Cat. No.: B12530570
CAS No.: 652143-19-6
M. Wt: 882.9 g/mol
InChI Key: XBCYMMLHSQGFEI-VCAFKBFISA-N
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Description

L-Seryl-L-tryptophyl-L-serylglycyl-L-histidyl-L-phenylalanyl-L-tyrosine is a complex peptide composed of six amino acids: serine, tryptophan, glycine, histidine, phenylalanine, and tyrosine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-tryptophyl-L-serylglycyl-L-histidyl-L-phenylalanyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using reagents like carbodiimides or uronium salts.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of such peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, advancements in recombinant DNA technology allow for the production of peptides in microbial systems, offering a cost-effective and scalable alternative.

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-tryptophyl-L-serylglycyl-L-histidyl-L-phenylalanyl-L-tyrosine can undergo various chemical reactions, including:

    Oxidation: The tryptophan and tyrosine residues can be oxidized, affecting the peptide’s structure and function.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be modified through substitution reactions, altering the peptide’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, performic acid.

    Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.

    Substitution Reagents: Alkylating agents, acylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine, while reduction of disulfide bonds results in free cysteine residues.

Scientific Research Applications

L-Seryl-L-tryptophyl-L-serylglycyl-L-histidyl-L-phenylalanyl-L-tyrosine has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of novel biomaterials and drug delivery systems.

Mechanism of Action

The mechanism of action of L-Seryl-L-tryptophyl-L-serylglycyl-L-histidyl-L-phenylalanyl-L-tyrosine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate signaling pathways by binding to these targets, influencing cellular processes like proliferation, differentiation, and apoptosis. The exact pathways and targets depend on the peptide’s sequence and structure.

Comparison with Similar Compounds

Similar Compounds

    L-Seryl-L-tryptophylglycylglycine: A simpler peptide with similar amino acid composition.

    Glycyl-L-histidyl-L-lysine: Another bioactive peptide with different functional properties.

Uniqueness

L-Seryl-L-tryptophyl-L-serylglycyl-L-histidyl-L-phenylalanyl-L-tyrosine is unique due to its specific sequence and combination of amino acids, which confer distinct structural and functional characteristics. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

652143-19-6

Molecular Formula

C43H50N10O11

Molecular Weight

882.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C43H50N10O11/c44-30(21-54)38(58)50-33(16-26-18-46-31-9-5-4-8-29(26)31)41(61)53-36(22-55)39(59)47-20-37(57)49-34(17-27-19-45-23-48-27)42(62)51-32(14-24-6-2-1-3-7-24)40(60)52-35(43(63)64)15-25-10-12-28(56)13-11-25/h1-13,18-19,23,30,32-36,46,54-56H,14-17,20-22,44H2,(H,45,48)(H,47,59)(H,49,57)(H,50,58)(H,51,62)(H,52,60)(H,53,61)(H,63,64)/t30-,32-,33-,34-,35-,36-/m0/s1

InChI Key

XBCYMMLHSQGFEI-VCAFKBFISA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CO)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)CNC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CO)N

Origin of Product

United States

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